2-Bromo-6-fluoro-3-methylphenol
Description
2-Bromo-6-fluoro-3-methylphenol (CAS: 1226808-63-4) is a halogenated phenolic compound characterized by a bromine atom at position 2, a fluorine atom at position 6, and a methyl group at position 3 on the aromatic ring. It is commercially available with purities ranging from 97% to 98% and is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
2-bromo-6-fluoro-3-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-2-3-5(9)7(10)6(4)8/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEISQLNDDJAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682119 | |
| Record name | 2-Bromo-6-fluoro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-63-4 | |
| Record name | 2-Bromo-6-fluoro-3-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-3-methylphenol typically involves a multi-step process. One common method starts with the diazotization of 2-methyl-4-fluoroaniline, followed by hydrolysis to produce 2-methyl-4-fluorophenol. This intermediate is then subjected to bromination to yield the final product .
Industrial Production Methods: In industrial settings, the process is optimized for higher yields and environmental safety. For instance, using nitrosyl sulfuric acid as an acylation reagent minimizes salt content in waste, making it easier to treat acidic wastewater. Bromine is used efficiently to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluoro-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or sodium amide are used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce quinones.
Scientific Research Applications
2-Bromo-6-fluoro-3-methylphenol is utilized in diverse scientific research areas:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in material science for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-6-fluoro-3-methylphenol exerts its effects involves interactions with various molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to participate in multiple pathways. For instance, it can inhibit certain enzymes or disrupt cellular processes by interacting with specific proteins or nucleic acids .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
The reactivity and physicochemical properties of halogenated phenols are heavily influenced by the positions and types of substituents. Below is a comparative analysis of key analogs:
Table 1: Key Structural Analogs of 2-Bromo-6-fluoro-3-methylphenol
Acidity and Solubility
- Acidity: The presence of electron-withdrawing groups (Br, F) in this compound increases its acidity compared to non-halogenated phenols. For instance, 2-Bromo-6-methoxyphenol (with an electron-donating methoxy group) is less acidic due to reduced stabilization of the deprotonated form .
- Solubility: The compound’s low polarity (due to Br and CH₃ groups) likely reduces water solubility compared to 2-Fluorophenol, which lacks bulky substituents .
Biological Activity
2-Bromo-6-fluoro-3-methylphenol (CAS No. 1226808-63-4) is a halogenated phenolic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
This compound features a bromine atom at the 2-position and a fluorine atom at the 6-position of the aromatic ring, with a methyl group at the 3-position. This unique arrangement influences its chemical reactivity and biological properties.
Table 1: Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅BrF₁O |
| Molecular Weight | 219.02 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of halogen atoms enhances its reactivity, allowing it to inhibit specific enzymes or disrupt cellular processes by interacting with proteins or nucleic acids.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical cellular pathways, potentially leading to reduced cell proliferation.
- Reactive Oxygen Species (ROS) Generation: It can induce oxidative stress, contributing to apoptosis in cancer cells.
- Antimicrobial Activity: Its structure allows for effective binding to bacterial cell walls or membranes, disrupting their integrity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. Its mechanism involves the activation of caspase pathways and modulation of key signaling pathways associated with cell survival and proliferation. For instance, it has been reported to inhibit the growth of specific cancer cell lines, including breast and lung cancer cells .
Case Studies
-
Antimicrobial Efficacy Study:
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various halogenated phenols, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics against resistant bacterial strains. -
Cancer Cell Line Study:
Another research effort focused on assessing the anticancer properties of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability, accompanied by increased levels of apoptotic markers .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| 2-Bromo-4-fluoro-6-methylphenol | Moderate | Low | Less effective than target compound |
| 2-Bromo-3-fluoro-6-methylpyridine | Low | Moderate | Different mechanism of action |
| Phenol | Weak | None | Baseline comparison |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
